4-Amino-6-(3-methylphenyl)pyridazin-3-ol
Overview
Description
4-Amino-6-(3-methylphenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Mode of Action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
The biochemical pathways affected by pyridazinone derivatives can also vary widely. They can influence a variety of cellular processes, from cell signaling pathways to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridazinone derivatives can differ significantly depending on the specific compound. These properties can influence the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion .
Result of Action
The molecular and cellular effects of pyridazinone derivatives can include changes in cell signaling, inhibition of certain enzymes, changes in cell growth and proliferation, and many others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyridazinone derivatives .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(3-methylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various downstream effects, including modulation of signal transduction pathways. Additionally, this compound has been shown to interact with certain kinases, influencing cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been found to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, increased levels of cAMP can lead to the activation of protein kinase A (PKA), which in turn can phosphorylate various target proteins, altering their activity and function . This compound has also been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase enzymes, which leads to increased levels of cAMP and cGMP . These cyclic nucleotides act as secondary messengers in various signaling pathways, ultimately influencing cellular responses. Additionally, the compound has been found to bind to specific kinase enzymes, either inhibiting or activating them, depending on the context . This binding can result in changes in gene expression, protein activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . The exact nature of these effects can vary depending on the specific experimental conditions and the cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle . Additionally, it has been shown to affect the levels of various metabolites, including glucose and lactate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects . Its distribution within the body can influence its overall pharmacokinetic and pharmacodynamic properties .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The precise subcellular distribution can influence the compound’s interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
5-amino-3-(3-methylphenyl)-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-3-2-4-8(5-7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWXXSAEHATHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.